Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride
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Overview
Description
Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride is a chemical compound with the molecular formula C9H19N•HCl. It is a derivative of azepine, characterized by the presence of a hexahydro ring structure with three methyl groups attached at positions 3 and 5. This compound is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride typically involves the hydrogenation of 3,3,5-trimethyl-1H-azepine. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation and subsequent hydrochloride formation steps .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted azepine derivatives.
Scientific Research Applications
Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers
Mechanism of Action
The mechanism of action of Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride can be compared with other similar compounds, such as:
Hexahydro-1H-azepine: Lacks the methyl groups at positions 3 and 5, resulting in different chemical properties and reactivity.
3,3,5-trimethyl-1H-azepine: The non-hydrogenated form, which has different physical and chemical characteristics.
Hexahydro-3,3,5-trimethyl-1H-azepine: The base form without the hydrochloride salt, which may exhibit different solubility and stability properties
The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
3,3,6-trimethylazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8-4-5-9(2,3)7-10-6-8;/h8,10H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDLUIAHEFCIRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CNC1)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747860 |
Source
|
Record name | 3,3,6-Trimethylazepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86404-45-7 |
Source
|
Record name | 3,3,6-Trimethylazepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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